(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine
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Overview
Description
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with suitable agents . Another method includes the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Mn(OTf)2 and t-BuOOH to form corresponding oxidized products.
Substitution: It can participate in substitution reactions with alkylating agents to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives and substituted cyclopenta[c]pyridine compounds .
Scientific Research Applications
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with applications in organic synthesis.
Uniqueness
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRDFXAUKUIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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